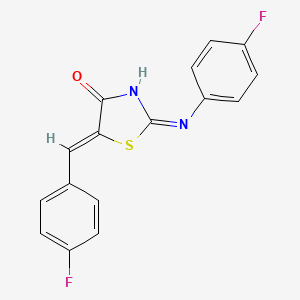

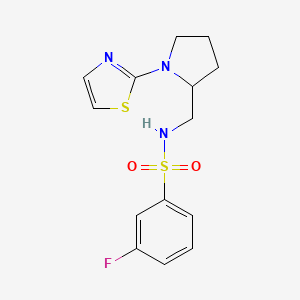

(2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one, also known as FFIT, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Scientific Research Applications

Biological Potential and Synthetic Development

Thiazolidinones and their analogues, including structures similar to "(2Z,5Z)-5-(4-fluorobenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one", have shown a wide range of biological activities. Their synthesis has evolved significantly since the mid-nineteenth century, leveraging green chemistry principles for environmental sustainability. These compounds demonstrate promising future applications in medicinal chemistry due to their potential activities against various diseases (Santos, Jones Junior, & Silva, 2018).

Antimicrobial, Antitumor, and Antidiabetic Applications

2,4-Thiazolidinedione derivatives have been identified as versatile pharmacophores with antimicrobial, antitumor, and antidiabetic properties. These compounds offer a vast opportunity for structural modification, enhancing their pharmacological profile. Significant research has focused on developing lead molecules against various clinical disorders, highlighting the importance of structural modifications at the N-3 and the active methylene at C-5 positions to enhance their biological activity (Singh et al., 2022).

QSAR Studies and Anticancer Activity

Quantitative Structure-Activity Relationship (QSAR) studies on 4-thiazolidinones emphasize their potential as antibacterial, antiviral, antidiabetic, and anticancer agents. These studies provide a foundation for designing novel drugs, highlighting the critical role of hydrogen at the N-atom three bonds away from the thiazolidine in interaction with biotargets (Devinyak, Zimenkovsky, & Lesyk, 2013).

Recent Studies on Biological Activities

Recent reports (2020-2021) on thiazolidin-4-ones have covered their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These studies also explored the influence of different substituents on their biological activity, aiding in the optimization of thiazolidin-4-one derivatives as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

Hybrid Molecules in Anticancer Drug Design

The integration of 4-thiazolidinone moieties with hybrid molecules has been a focus for developing novel anticancer drugs. Research from 2017 to 2022 has summarized data on new 4-thiazolidinone-bearing hybrid molecules, emphasizing the application of molecular hybridization methodologies in the design of anticancer agents. This approach has proven to be an effective tool for generating hit/lead compounds with potential anticancer activity (Roszczenko et al., 2022).

properties

IUPAC Name |

(5Z)-2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-9H,(H,19,20,21)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJOBEVUYRFKIQ-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)

![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)